molecular formula C15H15N5O2 B2985978 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1219902-97-2

5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2985978
CAS No.: 1219902-97-2
M. Wt: 297.318
InChI Key: BSKYDABVJWVTHE-UHFFFAOYSA-N
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Description

5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide: is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of phenylhydrazine with ethoxymethylenemalonic acid diethyl ester under acidic conditions to form the pyrazole ringmethyl group at the 5-position and the oxadiazole moiety through cyclization reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

  • Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Various halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., ammonia, amines)

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic properties. Its anti-inflammatory and analgesic effects could be beneficial in treating conditions such as arthritis and chronic pain.

Industry

In industry, this compound might be used in the development of new materials or as a precursor for other chemical products. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. For example, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazole derivatives: : Other pyrazole-based compounds with similar structures and biological activities.

  • Oxadiazole derivatives: : Compounds containing the oxadiazole ring, which may share similar properties and applications.

Uniqueness

What sets 5-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-10-13(8-17-20(10)12-6-4-3-5-7-12)15(21)16-9-14-19-18-11(2)22-14/h3-8H,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKYDABVJWVTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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